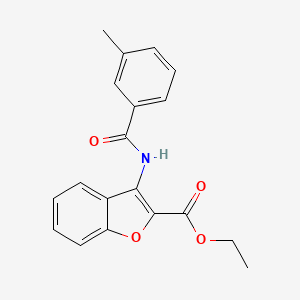

Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[(3-methylbenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-3-23-19(22)17-16(14-9-4-5-10-15(14)24-17)20-18(21)13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJMEMDECBMBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate typically involves the formation of the benzofuran ring followed by the introduction of the ethyl ester and the 3-methylbenzamido group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent steps include esterification and amide formation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency . The use of catalysts and specific reaction conditions tailored to large-scale production is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.

Substitution: Conditions often involve the use of halides and bases to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate and its analogs have been tested against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies have shown that certain benzofuran derivatives possess minimum inhibitory concentrations (MIC) effective against strains like Staphylococcus aureus and Candida albicans .

Anticancer Potential

Benzofuran derivatives are also being explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Agrochemical Applications

The compound's structure allows it to function as an effective agrochemical, particularly as a pesticide or herbicide. Its derivatives have shown potential in inhibiting plant pathogens and pests, thus contributing to agricultural productivity .

Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo further chemical transformations makes it useful in the development of more complex molecules for pharmaceutical applications .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Studies often focus on modifying the benzofuran core or the amide substituent to enhance activity against specific biological targets .

Data Summary Table

Case Studies

- Antimicrobial Evaluation : A study conducted on various benzofuran derivatives revealed that compounds similar to this compound demonstrated significant antibacterial activity with MIC values ranging from 50 to 200 μg/mL against selected pathogens .

- Anticancer Research : In vitro studies have shown that modifications of benzofuran structures can lead to compounds with enhanced anticancer properties, with some derivatives exhibiting selective toxicity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to the observed biological effects, such as anti-tumor or antibacterial activities .

Comparison with Similar Compounds

Similar Compounds

Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and its esters share a similar core structure.

Indole Derivatives: Indole-3-acetic acid and its derivatives are structurally related and exhibit similar biological activities.

Uniqueness

Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of the benzofuran core with the ethyl ester and 3-methylbenzamido group makes it a valuable compound for various applications .

Biological Activity

Ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzofuran core, which is known for its ability to interact with various biological targets. The presence of the 3-methylbenzamido group enhances its lipophilicity, potentially improving cellular uptake and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase (CA), which plays a crucial role in tumor growth and bacterial replication. Studies indicate that derivatives with similar structures exhibit submicromolar inhibition against hCA IX, suggesting a promising therapeutic application in oncology .

- Cell Cycle Arrest : Research has demonstrated that benzofuran derivatives can induce cell cycle arrest in cancer cells. For instance, treatment with related compounds led to an increase in cell populations at the G2-M phase, indicating a potential mechanism for anti-cancer activity .

Biological Activities

This compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. For example, it has been observed to induce apoptosis in MDA-MB-231 breast cancer cells, leading to increased levels of caspase activity .

- Antibacterial Properties : The compound's structure allows it to target bacterial enzymes, potentially making it effective against certain pathogens. Its antibacterial activity has been evaluated against various strains, showing promising results in inhibiting bacterial growth.

- Anti-inflammatory Effects : Similar benzofuran derivatives have been reported to exhibit anti-inflammatory properties by modulating pathways involved in inflammation. This suggests that this compound may also possess such effects, although specific studies are needed to confirm this activity .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study evaluating the cytotoxic effects of various benzofuran derivatives, this compound was tested against MDA-MB-231 cells using the MTT assay. The results indicated a significant reduction in cell viability with an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil (5-FU), highlighting its potential as an effective anticancer agent .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare ethyl 3-(3-methylbenzamido)benzofuran-2-carboxylate?

The synthesis typically involves multi-step reactions starting from benzofuran-2-carboxylate precursors. A common approach includes:

- Step 1 : O-alkylation of substituted salicylaldehydes with ethyl bromoacetate under reflux with K₂CO₃ to form ethyl benzofuran-2-carboxylate derivatives .

- Step 2 : Functionalization of the benzofuran core via nucleophilic substitution or coupling reactions. For example, condensation with 3-methylbenzoyl chloride in the presence of coupling agents (e.g., DCC/DMAP) to introduce the benzamido group .

- Purification : Flash chromatography with ethyl acetate/petroleum ether gradients (e.g., 2:8 to 3:7 v/v) yields pure products (56–67% yields) .

Basic: How are intermediates and final compounds characterized to confirm structural integrity?

Key characterization methods include:

- NMR Spectroscopy : and NMR to verify substituent positions and coupling patterns. For example, aromatic protons in the benzofuran ring appear as multiplets at δ 7.0–7.8 ppm, while ester carbonyls resonate at ~165–170 ppm .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+1] = 372.4 for ethyl 3-arylamino derivatives) confirm molecular weight .

- Elemental Analysis : Matches calculated C, H, N percentages within 0.4% error .

Advanced: How can conflicting spectral data or crystallization challenges be resolved during structural elucidation?

- Contradictory NMR Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For instance, NOESY can distinguish between regioisomers in benzofuran derivatives .

- Crystallization Issues : Optimize solvent polarity (e.g., ethanol/water mixtures) or employ slow vapor diffusion. Tools like Mercury software analyze packing motifs and hydrogen-bonding interactions to guide crystal growth .

- SHELX Refinement : Resolve disordered atoms or thermal motion artifacts using iterative least-squares refinement with SHELXL .

Advanced: What strategies optimize reaction yields for benzofuran-2-carboxylate derivatives?

- Catalyst Screening : Pd/C or Pd(OAc)₂ for nitro-to-amine reductions (e.g., 91% yield for ethyl 5-aminobenzofuran-2-carboxylate) .

- Microwave Assistance : Reduce reaction times (e.g., from 9 hours to 30 minutes) and improve regioselectivity in arylaminobenzofuran syntheses .

- Temperature Control : Maintain reflux at 90–95°C for nucleophilic substitutions to minimize side products .

Advanced: How can computational modeling predict the bioactivity of this compound?

- Molecular Docking : Use AutoDock 4.0 with Lamarckian genetic algorithms to simulate binding to targets like DNA Asp kinase. Grid parameters (60 × 60 × 60 points, 0.375 Å spacing) and RMSD < 2.0 Å validate poses .

- SAR Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) on binding energies. For example, electron-withdrawing groups enhance LXR agonist activity (EC₅₀ = 0.72 µM) .

Advanced: How do structural modifications influence biological activity in benzofuran derivatives?

- Angiogenesis Inhibition : Methyl/ethyl ester variations alter solubility and membrane permeability. Methyl derivatives show superior in vitro anti-angiogenic activity (IC₅₀ = 2.1 µM) compared to ethyl analogs .

- α-Glucosidase Inhibition : Substituents at the 3-position (e.g., hydrazide vs. triazine) modulate IC₅₀ values. Hydrazide derivatives achieve ~80% inhibition at 50 µM .

Advanced: What crystallographic tools validate the three-dimensional structure of this compound?

- SHELX Suite : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. R-factors < 5% indicate high accuracy .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess atomic vibration and disorder .

- CIF Reporting : Prepare standardized CIF files for deposition in crystallographic databases .

Advanced: How are multi-step syntheses scaled without compromising purity?

- Continuous Flow Systems : Automate reactions (e.g., Vilsmeier-Haack formylation) to reduce batch variability .

- In-line Analytics : Use FTIR or HPLC to monitor intermediates. For example, track hydrazide formation (λ = 280 nm) in real time .

Advanced: What analytical challenges arise in quantifying trace impurities?

- HPLC-MS/MS : Detect and quantify sub-1% impurities using reverse-phase C18 columns (ACN/water + 0.1% formic acid).

- Limit of Detection (LOD) : Optimize to 0.01% via signal-to-noise ratios .

Advanced: How can SAR studies inform the design of novel analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.